molecular formula C10H11ClO B3053288 4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol CAS No. 52780-69-5

4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No. B3053288
CAS RN: 52780-69-5
M. Wt: 182.64 g/mol
InChI Key: DUQUFSQRQYYYBG-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol , also known by its IUPAC name, is a chemical compound with the molecular formula C10H11ClO . It is a white to off-white powder with a melting point range of 68-69°C . This compound belongs to the class of tetrahydronaphthalenols .


Synthesis Analysis

The synthetic methods for 4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol are well-documented in the literature. Researchers have explored various routes, including cyclization reactions, halogenation, and reduction processes. These synthetic pathways allow access to this compound for further investigation and application .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol consists of a naphthalene ring with a chlorine atom substituted at position 4. The hydroxyl group is located at position 1 of the tetrahydronaphthalene ring. The presence of the chloro substituent and the hydroxyl group significantly influences its reactivity and biological properties .


Chemical Reactions Analysis

4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol can participate in various chemical reactions, including oxidation , esterification , and alkylation . Researchers have explored its reactivity in the context of drug development and synthetic methodologies .

properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6,12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQUFSQRQYYYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603505
Record name 4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52780-69-5
Record name 4-Chloro-5,6,7,8-tetrahydro-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52780-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol
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Synthesis routes and methods

Procedure details

A solution of 37 grams (0.25 mole) of 5,6,7,8-tetrahydronaphthol in 200 ml of carbon tetrachloride was treated dropwise with stirring with 33.8 grams (0.25 mole) of sulfuryl chloride at room temperature. When addition was complete the reaction mixture slowly brought to boiling over a 1 hour period and held there at reflux for 30 minutes. After cooling to ambient temperature the reaction mixture was washed with 10 percent aqueous sodium carbonate and then with water. After drying over calcium chloride the carbon tetrachloride solution was distilled to give a portion, b.p. 110-112/0.25 mm, which was recrystallized from hexane to give 8 grams (17.5 percent) of product, m.p. 58°-59°C.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
33.8 g
Type
reactant
Reaction Step Two
Yield
17.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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